molecular formula C19H27NO2 B593667 Iromycin A CAS No. 213137-53-2

Iromycin A

Número de catálogo B593667
Número CAS: 213137-53-2
Peso molecular: 301.43
Clave InChI: BRUOITWRBGABED-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iromycin A is a bacterial pyridone metabolite that inhibits nitric oxide synthase (NOS) activity, with selectivity for NOS III (endothelial NOS) over NOS I (neuronal NOS) .


Synthesis Analysis

The synthesis of Iromycin A involves a multi-step reaction with 9 steps . The process includes various reactions such as LDA in hexane and tetrahydrofuran at 0 °C, DBU in benzene, and liquid NH3 at 70 °C .


Molecular Structure Analysis

Iromycin A has a molecular formula of C19H29NO2 . Its formal name is 6-[(2E,5E)-3,7-dimethyl-2,5-octadien-1-yl]-4-hydroxy-3-methyl-5-propyl-2(1H)-pyridinone .


Chemical Reactions Analysis

Iromycin A is known to inhibit nitric oxide synthase (NOS) activity, with selectivity for NOS III (endothelial NOS) over NOS I (neuronal NOS) . It also blocks NADH oxidation in beef heart submitochondrial particles .


Physical And Chemical Properties Analysis

Iromycin A has a molecular weight of 303.4 . It is a solid substance . It is soluble in DMSO and slightly soluble in methanol .

Aplicaciones Científicas De Investigación

Inhibition of Nitric Oxide Synthases (NOS)

Iromycin A has been identified as an inhibitor of nitric oxide synthases (NOS), which are enzymes responsible for producing nitric oxide (NO), a crucial second messenger in mammals . Notably, Iromycin A selectively inhibits endothelial NOS over neuronal NOS, offering potential therapeutic applications for conditions where NO overproduction is harmful, such as septic shock and chronic inflammatory diseases .

Antimalarial Activity

Recent studies have shown that Iromycin A analogs exhibit moderate in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum . These findings are significant in the ongoing search for new antimalarial drugs, especially in the face of increasing drug resistance.

Biochemical Tool for Subcellular Pathways

Due to its selective inhibition properties, Iromycin A serves as a powerful biochemical tool for the detailed investigation of subcellular molecular pathways . This can be particularly useful in research focused on the cardiovascular system, neurotransmission, and host defense mechanisms.

Potential Therapeutic Compound

The diverse biological activities of polyketides, to which Iromycin A belongs, suggest its potential as a therapeutic compound. Its unique structure and activity profile make it a candidate for further drug development and clinical application .

Study of Polyketide Biosynthesis

Iromycin A’s biosynthesis has been indicated to involve an uncommon type of polyketide synthesis . Research into its biosynthetic pathways can provide insights into the production of similar compounds and the development of novel synthetic methods.

Detoxification Pathway Research

The Iromycin family has demonstrated a rare observation of a detoxification pathway of a secondary metabolite in the host strain . Studying this pathway can contribute to our understanding of microbial metabolism and the interaction between secondary metabolites and their producers.

Neurotransmission Research

Given its selective inhibition of endothelial NOS, Iromycin A can be used to study the role of NO in neurotransmission. This research can lead to a better understanding of neurological disorders and the development of targeted treatments .

Cardiovascular Research

Iromycin A’s selective inhibition of endothelial NOS also makes it a valuable agent for cardiovascular research. It can be used to explore the regulation of blood pressure and the development of cardiovascular diseases, potentially leading to new therapeutic strategies .

Mecanismo De Acción

Target of Action

Iromycin A primarily targets Nitric Oxide Synthases (NOS) . NOS is a protein family that produces nitric oxide (NO), a crucial second messenger in various physiological processes. Notably, Iromycin A selectively inhibits endothelial NOS rather than neuronal NOS .

Mode of Action

Iromycin A interacts with its targets by acting as an inhibitor of NOS . By inhibiting endothelial NOS, it prevents the production of nitric oxide, thereby affecting the signaling pathways that rely on this second messenger .

Biochemical Pathways

The inhibition of NOS by Iromycin A affects the nitric oxide signaling pathway . Nitric oxide plays a crucial role in various physiological functions, including neurotransmission, host defense, and the cardiovascular system. Overproduction of NO can lead to harmful pathological processes like septic/cytokine-induced circulatory shock and chronic inflammatory diseases .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The inhibition of NOS by Iromycin A leads to a decrease in the production of nitric oxide . This can have significant molecular and cellular effects, particularly in signaling pathways that rely on nitric oxide as a second messenger .

Action Environment

The environment in which Iromycin A acts can influence its efficacy and stability It’s worth noting that the effectiveness of any compound can be influenced by various factors, including pH, temperature, and the presence of other molecules.

Safety and Hazards

Iromycin A is harmful if swallowed, in contact with skin, or if inhaled . It can cause serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection when handling it .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Iromycin A can be achieved through a convergent synthesis approach, involving the coupling of two key intermediates. The first intermediate is a protected form of the amino acid L-tyrosine, which is functionalized with a carboxylic acid group and a protected amine. The second intermediate is a protected form of the sugar moiety, which contains a protected hydroxyl group at the anomeric position. The coupling of these two intermediates can be achieved through a selective glycosylation reaction, followed by deprotection and final functional group manipulations to yield Iromycin A.", "Starting Materials": [ "L-tyrosine", "Protecting reagents for amine and carboxylic acid groups", "Sugar moiety with protected hydroxyl group", "Activating reagents for glycosylation reaction", "Deprotecting reagents" ], "Reaction": [ "Step 1: Protection of amine and carboxylic acid groups on L-tyrosine", "Step 2: Protection of hydroxyl group on sugar moiety", "Step 3: Activation of sugar moiety with an activating reagent", "Step 4: Selective glycosylation reaction between protected L-tyrosine and activated sugar moiety", "Step 5: Deprotection of amine, carboxylic acid, and hydroxyl groups", "Step 6: Final functional group manipulations to yield Iromycin A" ] }

Número CAS

213137-53-2

Nombre del producto

Iromycin A

Fórmula molecular

C19H27NO2

Peso molecular

301.43

Nombre IUPAC

6-(3,7-dimethylocta-2,5-dienyl)-3-methylidene-5-propyl-1H-pyridine-2,4-dione

InChI

InChI=1S/C19H27NO2/c1-6-8-16-17(20-19(22)15(5)18(16)21)12-11-14(4)10-7-9-13(2)3/h7,9,11,13H,5-6,8,10,12H2,1-4H3,(H,20,22)

Clave InChI

BRUOITWRBGABED-UHFFFAOYSA-N

SMILES

CCCC1=C(NC(=O)C(=C)C1=O)CC=C(C)CC=CC(C)C

Sinónimos

NK 26588

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iromycin A
Reactant of Route 2
Iromycin A
Reactant of Route 3
Iromycin A
Reactant of Route 4
Iromycin A
Reactant of Route 5
Iromycin A
Reactant of Route 6
Iromycin A

Q & A

Q1: What is Iromycin A and where is it found?

A1: Iromycin A is a naturally occurring alpha-pyridone metabolite, first isolated from Streptomyces sp. Dra 17. [] It belongs to a family of rare compounds, the iromycins (A-D), which are characterized by a unique N-heterocyclic core structure and two unusual side chains. []

Q2: How does Iromycin A exert its biological activity?

A2: Iromycin A acts as an inhibitor of nitric oxide synthases (NOS). [] NOS is a family of enzymes responsible for producing nitric oxide (NO), a crucial signaling molecule involved in various physiological processes. Notably, Iromycin A displays selectivity towards endothelial NOS over neuronal NOS, making it a promising candidate for further investigation in medical therapy and basic research. []

Q3: How is Iromycin A biosynthesized?

A3: Research suggests that Iromycin A biosynthesis follows an unusual polyketide pathway. [] Experiments using 13C- and 15N-labeled precursors confirmed this pathway and ruled out an isoprenoid origin. [] Additionally, studies revealed a unique detoxification pathway within the host strain (Streptomyces sp.) for this particular secondary metabolite. []

Q4: Has the structure of Iromycin A been confirmed synthetically?

A4: Yes, the total synthesis of Iromycin A has been achieved. [, , ] This convergent approach involved the preparation of two key fragments: a 6-bromomethylpyrone ring and an unsaturated side chain. [, , ] These fragments were then coupled and subsequently treated with liquid ammonia to yield Iromycin A. [, , ]

Q5: Does Iromycin A have any other potential applications besides NOS inhibition?

A6: Research indicates that Iromycin A might also influence the biosynthesis of thaxtomin A, a phytotoxin produced by some Streptomyces species. [] It's suggested that Iromycin A might inhibit bacterial nitric oxide synthase, potentially interfering with thaxtomin A production. [] This finding hints at a potential role of Iromycin A in plant-microbe interactions, though further investigation is needed.

Q6: Are there any new analogs of Iromycin A?

A7: Yes, research has identified new Iromycin A analogs with antimalarial properties produced by Streptomyces sp. RBL-0292. [] This discovery highlights the potential of exploring Iromycin A analogs for various therapeutic applications.

Q7: What analytical techniques are used to study Iromycin A?

A8: Several analytical techniques have been employed in Iromycin A research. These include: * HPLC-DAD and HPLC-MS: Used for the detection and quantification of Iromycin A and other related metabolites. [, ] * Real-Time PCR: Utilized for quantifying bacterial biomass in studies investigating Iromycin A's role in Streptomyces pathogenicity. [] * Isotope labeling: Employed in feeding experiments to elucidate the biosynthetic pathway of Iromycin A. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.